7-BROMO-1-BENZOFURAN-2-CARBALDEHYDE
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Overview
Description
7-Bromobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of 7-Bromobenzofuran-2-carbaldehyde consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is 225.041 .Chemical Reactions Analysis
Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, are often involved in redox processes, passing through intermediates with short life-times . These intermediates are often highly reactive and have a short half-life in solution, making their study challenging .Physical and Chemical Properties Analysis
7-Bromobenzofuran-2-carbaldehyde is a solid compound . It has a molecular weight of 225.041 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Catalytic Processes and Organic Synthesis
- Biaryl Structure Formation : The sequential Pd/norbornene-catalyzed process can generate o-biaryl carbaldehydes or ketones through a one-pot reaction, leading to the formation of aldehydes, ketones, or dibenzopyrans depending on the reaction termination. This process underscores the utility of 7-Bromobenzofuran-2-carbaldehyde in complex organic synthesis and the formation of functionalized compounds with potential applications in pharmaceuticals and materials science (Motti et al., 2012).
- Palladium-Catalyzed Cross-Coupling : The compound has been highlighted for its role in palladium-catalyzed cross-coupling conditions, serving as a critical substrate for synthesizing various biologically and medicinally relevant compounds. This emphasizes its versatility in facilitating complex molecular constructions (Ghosh & Ray, 2017).
Material Science Applications
- Multi-Walled Carbon Nanotube (MWCNT) Functionalization : Research has demonstrated the successful modification of MWCNT surfaces with 7-bromo-9,9-dioctylfluorene-2-carbaldehyde, introducing bromo functional groups for further reactions. This highlights its potential in creating advanced materials with modified properties for electronics, sensing, and nanotechnology applications (Xu et al., 2007).
Fluorescence and Sensing
- Fluorescent Probe Development : A study designed a fluorescent probe for "turn-on" fluorescence response towards Al3+, showcasing the potential of 7-Bromobenzofuran-2-carbaldehyde derivatives in developing sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring and biochemical assays (Liu et al., 2020).
Antioxidant Studies
- Antioxidant Activity : Bromophenols derived from marine algae, including compounds structurally related to 7-Bromobenzofuran-2-carbaldehyde, have shown significant DPPH radical scavenging activity. This points towards its potential in antioxidant studies and the development of natural product-based therapeutics (Li et al., 2008).
Mechanism of Action
Target of Action
This compound belongs to the benzofuran family, which has been shown to interact with a variety of targets, including enzymes, cellular receptors, ion channels, DNA, and transcription factors
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that 7-Bromobenzofuran-2-carbaldehyde may interact with its targets to induce changes in cellular processes, leading to these observed effects.
Biochemical Pathways
Benzofuran derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities . For instance, some benzofurans have been shown to interfere with the citric acid cycle, a key metabolic pathway
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes . For instance, some benzofurans have demonstrated anti-tumor activity, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 7-Bromobenzofuran-2-carbaldehyde may be influenced by various environmental factors. According to Bronfenbrenner’s ecological model, an individual’s development and behavior are influenced by a series of interconnected environmental systems, ranging from the immediate surroundings to broad societal structures . Similarly, the action of 7-Bromobenzofuran-2-carbaldehyde may be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.
Safety and Hazards
Future Directions
Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, have attracted attention due to their biological activities and potential applications in drug development . Future research may focus on fine-tuning the reactivity and concentration of these compounds, as well as developing new synthetic processes involving electron transfer .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-bromo-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDAYYMFZCYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184915-60-3 |
Source
|
Record name | 7-bromo-1-benzofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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